molecular formula C18H37NO4 B14336870 N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide CAS No. 108367-50-6

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide

Cat. No.: B14336870
CAS No.: 108367-50-6
M. Wt: 331.5 g/mol
InChI Key: MDVSNRUTLUQCHJ-UHFFFAOYSA-N
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Description

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide is a chemical compound with the molecular formula C18H37NO4 and a molecular weight of 331.49 g/mol . This compound is known for its unique structure, which includes a tetradecanamide backbone with multiple hydroxyl groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide typically involves the reaction of myristic acid (tetradecanoic acid) with tris(hydroxymethyl)aminomethane under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including modulation of lipid metabolism and anti-inflammatory responses .

Comparison with Similar Compounds

  • 2-Hydroxymethyl-2-myristoylamino-propan-1,3-diol
  • Myristic-TRIS

Comparison: N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide is unique due to its specific combination of hydroxyl and amide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and reactivity, making it a valuable molecule in various applications .

Properties

CAS No.

108367-50-6

Molecular Formula

C18H37NO4

Molecular Weight

331.5 g/mol

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(23)19-18(14-20,15-21)16-22/h20-22H,2-16H2,1H3,(H,19,23)

InChI Key

MDVSNRUTLUQCHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)(CO)CO

Origin of Product

United States

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